N-[4-(cyanomethyl)phenyl]butanamide
Description
N-[4-(Cyanomethyl)phenyl]butanamide is a substituted butanamide derivative characterized by a cyanomethyl group attached to the para position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. For instance, substituents like sulfonamide, acetyl, or morpholine groups in related compounds (e.g., ) highlight the versatility of the butanamide scaffold in modulating solubility, stability, and biological activity .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H14N2O/c1-2-3-12(15)14-11-6-4-10(5-7-11)8-9-13/h4-7H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
HXWMWISZSFXSMD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)
- Key Difference: Replaces the cyanomethyl group with an acetyl moiety.
- Synthesis: Commercial routes focus on acylating 4-aminophenylacetone, yielding 98% purity (). This contrasts with sulfonamide-containing analogs (), which require multi-step sulfonation and acylation .
N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)
- Key Difference : Incorporates a sulfamethazine core with butyryl and valeroyl groups.
- Impact : The sulfonamide group enhances hydrogen-bonding capacity, critical for antitubercular activity (). The butanamide chain here serves as a lipophilic linker, improving membrane permeability compared to simpler phenylbutanamides .
Pharmacological Activity and Therapeutic Targets
N-(4-(5-Chloropyridin-3-yl)phenyl)butanamide Derivatives ()
- Structure : Features a 5-chloropyridinyl group and cyclopropanesulfonamido substituent.
- Activity: Acts as a CTPS1 inhibitor for treating proliferative diseases. The chloropyridine moiety likely enhances target affinity by mimicking nucleotide bases, while the butanamide linker optimizes pharmacokinetics (). This contrasts with N-[4-(cyanomethyl)phenyl]butanamide, where the cyanomethyl group may confer metabolic stability via resistance to hydrolysis .
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (CAS 453584-34-4)
- Structure: Contains ethoxyphenoxy and morpholine substituents.
- Impact: The morpholine ring improves aqueous solubility and blood-brain barrier penetration, suggesting CNS applications.
N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide (CAS 524051-87-4)
- Key Difference : Replaces butanamide with a fluorobenzamide group.
- Safety data sheets () emphasize stringent handling protocols, which may extend to cyanomethyl-bearing analogs due to similar reactivity .
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